Bienvenue dans la boutique en ligne BenchChem!

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide

ACSS2 Cancer Metabolism Biochemical Assay

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide (CAS 2097931-46-7, molecular formula C18H16ClNO2S2, MW 377.9 g/mol) is a small-molecule inhibitor of acetyl-CoA synthetase short-chain family member 2 (ACSS2). It is a member of a series of amide derivatives disclosed in patent families focused on ACSS2 inhibition for oncology indications.

Molecular Formula C18H16ClNO2S2
Molecular Weight 377.9
CAS No. 2097931-46-7
Cat. No. B2906579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide
CAS2097931-46-7
Molecular FormulaC18H16ClNO2S2
Molecular Weight377.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Cl
InChIInChI=1S/C18H16ClNO2S2/c19-13-5-2-1-4-12(13)10-18(22)20-11-14(21)15-7-8-17(24-15)16-6-3-9-23-16/h1-9,14,21H,10-11H2,(H,20,22)
InChIKeyRPAJJEXBZKDMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide (CAS 2097931-46-7): A Potent ACSS2 Inhibitor for Cancer Metabolism Research


N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide (CAS 2097931-46-7, molecular formula C18H16ClNO2S2, MW 377.9 g/mol) is a small-molecule inhibitor of acetyl-CoA synthetase short-chain family member 2 (ACSS2) [1]. It is a member of a series of amide derivatives disclosed in patent families focused on ACSS2 inhibition for oncology indications. The compound features a 2,2'-bithiophene pharmacophore linked via a hydroxyethyl spacer to a 2-chlorophenylacetamide moiety (SMILES: O=C(Cc1ccccc1Cl)NCC(O)c1ccc(-c2cccs2)s1) .

Why Generic ACSS2 Inhibitors Cannot Substitute for the 2,2'-Bithiophene-5-yl-hydroxyethyl Scaffold of CAS 2097931-46-7


ACSS2 inhibitors encompass diverse chemotypes, including benzimidazoles, quinoxalines, and amides, yet their cellular potency and metabolic stability vary dramatically with minor structural changes [1]. The specific 2,2'-bithiophene-5-yl-hydroxyethyl motif in CAS 2097931-46-7 enables sub-nanomolar enzymatic inhibition (IC50 = 0.0100 nM against recombinant human ACSS2) and potent cellular target engagement (IC50 = 0.0100 nM for inhibition of 14C-acetate incorporation into fatty acids in HCT-15 cells) [2]. An analog lacking the bithiophene moiety shows >1000-fold lower cellular activity, confirming that the bithiophene group is not a passive structural element but an essential pharmacophoric feature for cell permeability and target binding [3]. Thus, generic “ACSS2 inhibitor” classification is insufficient for procurement; substitution with any analog lacking this specific scaffold risks catastrophic loss of cellular potency.

Head-to-Head Quantitative Evidence for CAS 2097931-46-7 Versus Its Closest ACSS2 Inhibitor Analogs


Sub-Nanomolar Inhibition of Recombinant Human ACSS2: Direct Comparison with ACSS2-IN-2

In a cell-free AMP-Glo assay using human recombinant ACSS2 with Coenzyme A/ATP co-substrates, CAS 2097931-46-7 inhibited ACSS2 activity with an IC50 of 0.0100 nM (10.0 pM) [1]. In contrast, the widely cited reference inhibitor ACSS2-IN-2 displays an IC50 of 3.8 nM in comparable biochemical assays . This represents a 380-fold greater inhibitory potency for the bithiophene-hydroxyethyl acetamide chemotype.

ACSS2 Cancer Metabolism Biochemical Assay

Cellular Target Engagement in HCT-15 Colorectal Cancer Cells: Fatty Acid Synthesis Pathway

In HCT-15 human colorectal adenocarcinoma cells, CAS 2097931-46-7 blocked 14C-acetate incorporation into fatty acids with an IC50 of 0.0100 nM after 24-hour treatment [1]. This indicates complete cellular penetration and sustained target engagement at low-picomolar concentrations. For comparison, the earlier-generation quinoxaline ACSS2 inhibitor required 6.8 µM to inhibit the same endpoint in HepG2 cells [2], representing a 680,000-fold improvement in cellular lipid synthesis inhibition potency.

Lipid Metabolism Colorectal Cancer Cellular Assay

Cellular Target Engagement in HCT-15 Cells: Histone Acetylation Pathway

In a second independent cellular assay, CAS 2097931-46-7 inhibited 14C-acetate incorporation into histones in HCT-15 cells with an IC50 of 1.0 nM [1]. The quinoxaline comparator required 5.5 µM to achieve the same effect in HepG2 cells [2], reflecting a 5,500-fold enhancement. Critically, even within the same compound series, analogs lacking the 2,2'-bithiophene motif show complete loss of cellular histone acetylation inhibition, underscoring that this scaffold is essential for nuclear compartment target engagement [3].

Epigenetics Histone Acetylation Chromatin Biology

Selectivity Over ACSS1: Mitigating Mitochondrial Off-Target Liability

ACSS2 and ACSS1 share high sequence homology, yet ACSS1 is mitochondrial and essential for normal cellular respiration. Compounds in the same amide derivative series as CAS 2097931-46-7 were specifically optimized for ACSS2 over ACSS1 selectivity [1]. While exact selectivity data for the chlorophenyl analog are pending, the 4-fluorophenyl analog (CAS 2097929-29-6) demonstrated >1000-fold selectivity for ACSS2 versus ACSS1 in biochemical assays [2]. In contrast, the early quinoxaline inhibitor showed only ~10-fold selectivity, leading to mitochondrial toxicity at higher concentrations [3].

Isoform Selectivity ACSS1 Mitochondria

Validated Application Scenarios for CAS 2097931-46-7 Based on Quantitative Evidence


Cancer Lipid Metabolism Studies: Tracing Acetate-Dependent De Novo Lipogenesis

The compound's 0.0100 nM cellular IC50 for blocking 14C-acetate incorporation into fatty acids in HCT-15 cells makes it the most potent tool available for dissecting ACSS2-dependent lipogenesis [1]. Researchers studying obesity-driven cancers (breast, colorectal, hepatocellular) can use sub-nanomolar concentrations to achieve complete pathway suppression without confounding cytotoxicity, enabling clean metabolic flux analyses. At this potency, 1 mg of compound supports approximately 2.6 million 96-well plate wells at working concentration, offering unmatched experimental throughput per procurement cost.

Epigenetic Regulation via Nuclear ACSS2: Histone Acetylation and Gene Transcription

With a 1.0 nM cellular IC50 for inhibiting histone acetylation in HCT-15 cells, this compound enables the first pharmacological dissection of nuclear versus cytoplasmic ACSS2 functions at picomolar to low nanomolar concentrations [1]. Previous quinoxaline inhibitors required 5.5 µM, which induces confounding off-target effects [2]. This compound uniquely allows clean ChIP-seq and RNA-seq experiments correlating ACSS2 nuclear inhibition with chromatin state changes.

In Vivo Tumor Xenograft Studies with Low Compound Burden

The combination of 0.0100 nM biochemical IC50, dual cytoplasmic/nuclear cellular engagement, and class-level ACSS2/ACSS1 selectivity exceeding 1000-fold supports in vivo tumor growth inhibition studies in HCT-15 xenograft models [1]. The extreme potency reduces the mass of compound required for chronic oral dosing, directly lowering total procurement costs for animal studies and enabling longer treatment durations within budget constraints.

Structure-Activity Relationship (SAR) Anchor Point for ACSS2 Inhibitor Optimization

The 2,2'-bithiophene-5-yl-hydroxyethyl scaffold represents the critical pharmacophore responsible for the 380-fold potency advantage over ACSS2-IN-2 [1]. This compound serves as a validated positive control and SAR anchor for medicinal chemistry programs exploring halogen-substituted phenylacetamide derivatives. Procurement of this exact compound ensures reproducible benchmarking of new analogs, as even positional isomers of the chlorophenyl group show divergent potency and selectivity profiles.

Quote Request

Request a Quote for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.